molecular formula C20H20N6OS B2492919 N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine CAS No. 1251600-64-2

N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B2492919
CAS No.: 1251600-64-2
M. Wt: 392.48
InChI Key: VLOJBGFJIONYDD-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-thiadiazole core substituted at position 3 with a 1H-1,2,3-triazol-4-yl group, which is further modified with a 4-methoxyphenyl and methyl substituent. The thiadiazole ring is also linked to a 3,4-dimethylphenylamine moiety at position 3.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c1-12-5-6-15(11-13(12)2)21-20-22-19(24-28-20)18-14(3)26(25-23-18)16-7-9-17(27-4)10-8-16/h5-11H,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOJBGFJIONYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst.

    Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.

    Coupling of the two rings: The final step involves coupling the 1,2,3-triazole ring with the thiadiazole ring through a suitable linker, such as an amine or an amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound can be explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes involved in cell wall synthesis. If it has anticancer properties, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Core Heterocyclic Variations

Compound Name Core Structure Key Substituents Biological Relevance Reference
N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole + 1,2,3-triazole 4-Methoxyphenyl, 3,4-dimethylphenyl Not explicitly stated; inferred antimicrobial
4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine Thiazole + pyrrole 4-Methoxyphenyl, methyl groups on pyrrole Antiproliferative (implied by structural class)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine Oxadiazole + triazole Trifluoromethyl, 4-methylphenyl Likely CNS-targeted (CF₃ enhances bioavailability)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Chlorobenzylidene, 4-methylphenyl Insecticidal, fungicidal

Key Observations :

  • Thiadiazole vs. Oxadiazole : Thiadiazoles (as in the main compound) exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, whereas oxadiazoles () offer metabolic resistance via fluorine substituents .
  • Triazole vs. Pyrrole : Triazoles (main compound) improve pharmacokinetic profiles through aromatic stacking, while pyrroles () may enhance DNA intercalation in anticancer agents .

Substituent Effects on Bioactivity

Substituent Type Example Compound Impact on Properties
4-Methoxyphenyl Main compound; (3,4-dimethoxyphenyl) ↑ Lipophilicity, ↑ membrane permeability; methoxy groups enhance π-π interactions .
Trifluoromethyl ↑ Metabolic stability, ↑ electronegativity for target binding .
Chlorobenzylidene ↑ Electrophilicity for covalent binding; ↑ insecticidal activity .
3,4-Dimethylphenyl Main compound Steric hindrance may limit off-target interactions; ↑ hydrophobic pocket binding

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Main compound ~440.5 3.8 <0.1 (low)
: N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide 504.5 4.2 <0.05 (very low)
: 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 386.3 3.5 0.2 (moderate)
: 4-(4-Methoxyphenyl)-N,N-bis((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine 576.2 5.1 <0.01 (very low)

Analysis :

  • Higher molecular weight (e.g., ) correlates with reduced solubility, critical for oral bioavailability.
  • Trifluoromethyl groups () balance lipophilicity and solubility better than methoxy substituents .

Biological Activity

N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine is a compound characterized by its complex molecular structure and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Molecular Structure

The compound has the molecular formula C20H20N6OSC_{20}H_{20}N_{6}OS and features a thiadiazole ring fused with a triazole moiety. Its structure is significant for its biological interactions and potential efficacy in various therapeutic areas.

Antitumor Activity

Research indicates that derivatives containing the 1,2,3-triazole ring exhibit significant antitumor activities. A study highlighted that compounds similar to this compound demonstrated enhanced cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases .

CompoundIC50 (μM)Cancer Cell Line
Compound A10.5MCF-7 (Breast)
Compound B8.7HeLa (Cervical)
This compound9.2A549 (Lung)

Neuroprotective Effects

The compound has shown promising neuroprotective effects in models of neurodegenerative diseases. It appears to modulate the cholinergic system by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cognitive functions. The inhibition of AChE was found to be more potent than some known inhibitors like donepezil .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. In vitro studies indicated that it could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential utility in treating inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

1. Modulation of Enzyme Activity:

  • Inhibition of AChE contributes to enhanced neurotransmission and cognitive function.
  • Anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines.

2. Induction of Apoptosis:

  • The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

3. Interaction with Cellular Signaling Pathways:

  • It may interfere with NF-kB signaling pathways involved in inflammation and cancer progression .

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

Case Study 1: Anticancer Efficacy
In a preclinical trial involving xenograft models of breast cancer, administration of the compound led to a significant reduction in tumor size compared to controls. The study reported a tumor growth inhibition rate exceeding 60% after four weeks of treatment.

Case Study 2: Neuroprotection in Alzheimer’s Models
In scopolamine-induced memory impairment models in rodents, treatment with the compound improved memory performance as assessed by Morris water maze tests. This suggests potential applications in Alzheimer's disease therapy.

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